
N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine is an organic compound with the molecular formula C15H19N5O. This compound is known for its unique structure, which includes a morpholine ring fused to a pyrimidine ring, and a benzene ring substituted with two amino groups. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-6-methylpyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Amination of Benzene Ring: The benzene ring is aminated by reacting 1,4-dibromobenzene with ammonia or an amine source under high temperature and pressure.
Coupling Reaction: The final step involves coupling the pyrimidine-morpholine intermediate with the aminated benzene ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The amino groups on the benzene ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the binding affinity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]benzene-1,4-diamine: Similar structure with a pyrrolidine ring instead of a morpholine ring.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine rings instead of morpholine and pyrimidine rings.
Uniqueness
N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine is unique due to its combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C15H19N5O |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-N-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H19N5O/c1-11-10-14(18-13-4-2-12(16)3-5-13)19-15(17-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |
Clé InChI |
FBMMDMKABGXDLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


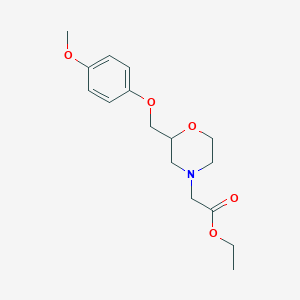
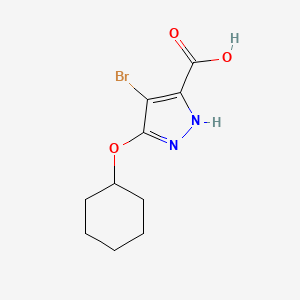

![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)


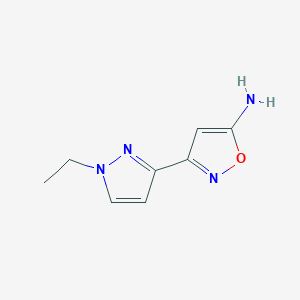
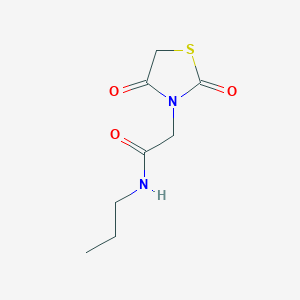

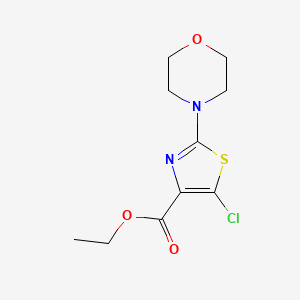

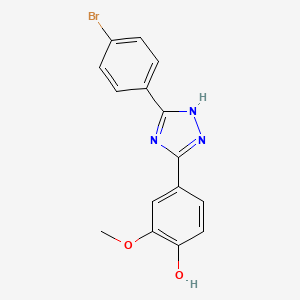
![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)

